molecular formula C14H16N2O3 B3080055 3-(morpholin-4-ylmethyl)-1H-indole-5-carboxylic acid CAS No. 1081126-35-3

3-(morpholin-4-ylmethyl)-1H-indole-5-carboxylic acid

Cat. No. B3080055
CAS RN: 1081126-35-3
M. Wt: 260.29 g/mol
InChI Key: KQFPTNNNOYIGEI-UHFFFAOYSA-N
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Description

“3-(morpholin-4-ylmethyl)-1H-indole-5-carboxylic acid” is a chemical compound with the empirical formula C13H16N2O . It is a solid substance .


Synthesis Analysis

A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines has been proposed . Among the amines, morpholine turned out to be the most suitable .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been studied . The methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine with an angle at the methylene bridge being 110.31 (12)° [N–C–N]. The dihedral angle between the benzothiazole and morpholine planes is 70.37 (5)° .


Chemical Reactions Analysis

The synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines has been proposed . Among the amines, morpholine turned out to be the most suitable .


Physical And Chemical Properties Analysis

“3-(morpholin-4-ylmethyl)-1H-indole-5-carboxylic acid” is a solid substance . The empirical formula is C13H16N2O and the molecular weight is 216.28 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . Precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-14(18)10-1-2-13-12(7-10)11(8-15-13)9-16-3-5-19-6-4-16/h1-2,7-8,15H,3-6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFPTNNNOYIGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(morpholinomethyl)-1H-indole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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